molecular formula C9H7F3N4S B1472506 4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine CAS No. 1211581-70-2

4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine

Cat. No. B1472506
CAS RN: 1211581-70-2
M. Wt: 260.24 g/mol
InChI Key: LAQPJXSVVITSFM-UHFFFAOYSA-N
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Description

“4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine” is a chemical compound with the molecular formula C5H5F3N2S. It has a molecular weight of 182.17 g/mol . It is part of the thiazole class of organic medicinal compounds .


Synthesis Analysis

Thiazole-based compounds, including “this compound”, are synthesized using various methods. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Another method uses ZnO nanoparticles as a catalyst to synthesize thiazole-based Schiff base compounds .


Molecular Structure Analysis

The thiazole ring in “this compound” is planar. Its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm .


Chemical Reactions Analysis

Thiazole-based compounds, including “this compound”, have been found to have diverse biological activities. They have been used as starting materials for the synthesis of a wide range of heterocyclic analogues with promising therapeutic roles .


Physical And Chemical Properties Analysis

“this compound” is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

Thiazole compounds are known to interact with their targets in a variety of ways, including donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . These interactions can lead to changes in the physiological systems they enter, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .

Biochemical Pathways

Thiazole compounds have been found to impact a variety of biochemical pathways, depending on their specific biological activity . For example, thiazole compounds with antimicrobial activity may interfere with bacterial cell wall synthesis, while those with antitumor activity may inhibit cell proliferation or induce apoptosis .

Pharmacokinetics

The compound’s predicted boiling point is 2289±350 °C, and its predicted density is 1466±006 g/cm3 . Its pKa, a measure of acid dissociation constant, is predicted to be 3.55±0.10 , which could influence its absorption and distribution in the body.

Result of Action

Based on the known activities of thiazole compounds, it could potentially lead to a variety of effects, such as reduced inflammation, pain relief, inhibition of microbial growth, or induction of cell death in tumor cells .

Advantages and Limitations for Lab Experiments

The advantages of using 4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine in lab experiments include its potent inhibitory effects on a range of enzymes, its ability to modulate various cellular processes, and its anti-inflammatory and anti-tumor properties. However, there are limitations to using this compound in lab experiments, including its potential toxicity, its limited solubility in aqueous solutions, and its high cost.

Future Directions

There are several future directions for research on 4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and infectious diseases. Another direction is to study its mechanisms of action in more detail, including its effects on specific enzymes and signaling pathways. Additionally, there is a need for the development of more efficient and cost-effective synthetic methods for the preparation of this compound, which would enable its wider use in scientific research.

Scientific Research Applications

The scientific research application of 4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine is extensive and diverse. This compound has been used in various studies to investigate its biological activities and mechanisms of action. It has been shown to exhibit potent inhibitory effects on a range of enzymes, including kinases, proteases, and phosphodiesterases. These inhibitory effects make this compound a promising candidate for the development of new drugs for the treatment of various diseases, such as cancer, inflammation, and infectious diseases.

properties

IUPAC Name

4-methyl-5-[2-(trifluoromethyl)pyrimidin-4-yl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4S/c1-4-6(17-8(13)15-4)5-2-3-14-7(16-5)9(10,11)12/h2-3H,1H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQPJXSVVITSFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=NC(=NC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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